

# C3TD879: Application Notes and Protocols for High-Throughput Screening Assays

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## Compound of Interest

Compound Name: C3TD879  
Cat. No.: B12368766

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## Introduction

**C3TD879** is a potent and selective, first-in-class Type I kinase inhibitor targeting Citron Kinase (CITK).<sup>[1][2][3]</sup> As a key regulator of cytokinesis, the final stage of cell division, CITK has emerged as a potential therapeutic target in oncology and other proliferative disorders.<sup>[1][3][4]</sup> **C3TD879** provides a valuable chemical probe for interrogating the biological functions of CITK. These application notes offer detailed protocols for utilizing **C3TD879** in high-throughput screening (HTS) assays to identify and characterize CITK inhibitors.

## Mechanism of Action

**C3TD879** functions as an ATP-competitive inhibitor, binding to the active site of CITK to block its catalytic activity.<sup>[1][2]</sup> This inhibition prevents the phosphorylation of downstream CITK substrates, thereby disrupting the signaling cascades that regulate cytokinesis.

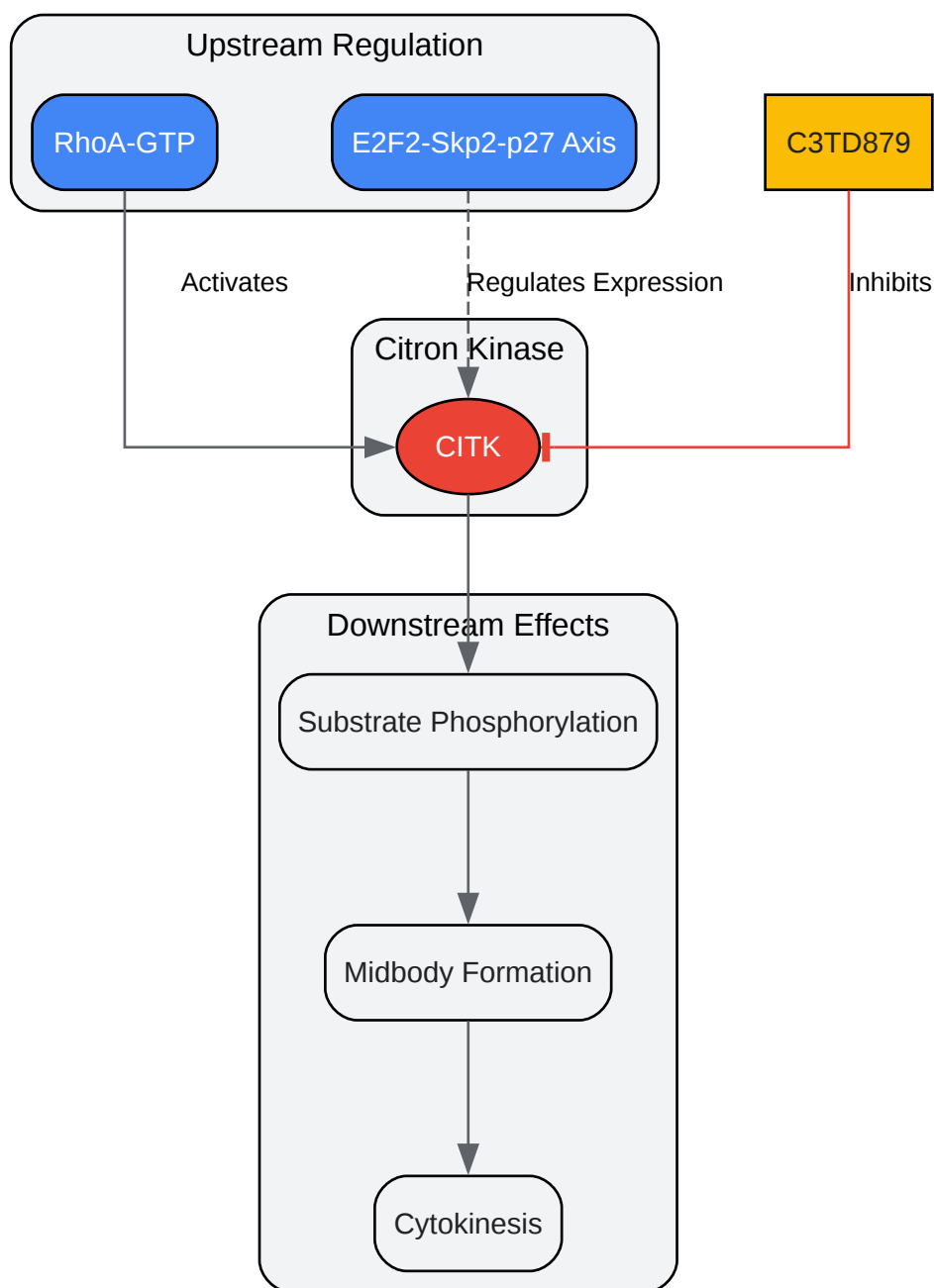
## Quantitative Data Summary

The following table summarizes the key in vitro and in-cell performance metrics of **C3TD879**.

Parameter	Value	Assay Type	Species	Reference
Biochemical IC50	12 nM	Biochemical Kinase Assay	Human	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Cellular NanoBRET™ Kd	< 10 nM	NanoBRET™ Target Engagement Assay	Human	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Selectivity	>17-fold vs 373 other human kinases	Kinase Panel Screen	Human	<a href="#">[1]</a> <a href="#">[2]</a>

## Signaling Pathway

Citron Kinase is a crucial serine/threonine kinase that functions downstream of the RhoA signaling pathway to regulate cytokinesis. During late mitosis, RhoA activates CITK at the cleavage furrow. CITK then phosphorylates key substrates involved in the formation and stabilization of the midbody, a transient structure essential for the final separation of daughter cells. Dysregulation of the CITK signaling pathway can lead to failed cytokinesis, resulting in multinucleated cells and genomic instability, which are hallmarks of cancer. In some cancers, the E2F2-Skp2-p27 signaling axis has been shown to regulate CITK expression.[\[1\]](#)



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### Citron Kinase (CITK) Signaling Pathway

## Experimental Protocols

The following protocols are designed for high-throughput screening to identify and characterize inhibitors of CITK using **C3TD879** as a reference compound.

## Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of CITK in a biochemical format. The amount of ADP produced is directly proportional to the kinase activity.

Experimental Workflow:

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## References

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